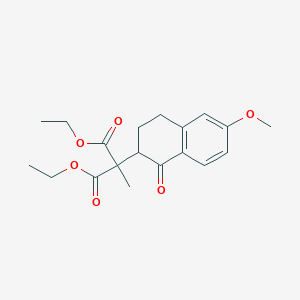
Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate
Overview
Description
Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate is a useful research compound. Its molecular formula is C19H24O6 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate (CAS No. 1225228-88-5) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H24O6
- Molecular Weight : 348.39 g/mol
- Synthesis : The compound is synthesized through a multi-step reaction involving diethyl methylmalonate and 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one in an inert atmosphere using N,N-dimethylformamide as a solvent .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant antimicrobial properties. A study utilizing disk diffusion assays showed that extracts containing similar naphthalene structures demonstrated activity against various bacterial strains including E. coli and S. aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger .
| Microorganism | Activity Detected |
|---|---|
| E. coli | Yes |
| S. aureus | Yes |
| Candida albicans | Yes |
| Aspergillus niger | Yes |
Case Studies and Research Findings
-
Study on Antimicrobial Properties : A study conducted on crude extracts from fungal biomass indicated that compounds similar to this compound possess antifungal and antibacterial properties. The extracts were analyzed using gas chromatography-mass spectrometry (GC-MS), which confirmed the presence of bioactive compounds .
Compound Name Chemical Formula Molecular Weight (g/mol) Hexanal C6H12O 100.16 Dodecane C12H26 170.33 4-Hydroxyphenylacetic acid C9H10O3 166.18 - Anticancer Activity : While direct studies on the anticancer effects of this compound are sparse, analogs have been reported to exhibit cytotoxic effects on human cancer cell lines. The mechanism often involves the induction of oxidative stress and modulation of apoptotic pathways.
Properties
IUPAC Name |
diethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-24-17(21)19(3,18(22)25-6-2)15-10-7-12-11-13(23-4)8-9-14(12)16(15)20/h8-9,11,15H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBMTTOXCCYUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1=O)C=CC(=C2)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673061 | |
| Record name | Diethyl (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(methyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225228-88-5 | |
| Record name | Diethyl (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(methyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














